molecular formula C20H18FNO4S B2539485 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide CAS No. 946319-38-6

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B2539485
CAS No.: 946319-38-6
M. Wt: 387.43
InChI Key: FQKLQTFGMJTUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A dedicated scientific profile for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is not currently available in the public domain. Researchers investigating this compound are advised to explore its potential based on its distinct molecular architecture, which combines a benzamide moiety , a fluorinated benzenesulfonyl group , and a furan ring . Indole derivatives and other complex heterocyclic systems are frequently explored in medicinal chemistry for their diverse biological potential, including antiviral, anticancer, and anti-inflammatory activities . Similarly, various benzamide derivatives are known to possess significant pharmaceutical utility and are investigated for a range of applications, from anticancer treatments to enzyme activation . The specific 4-fluoro-3-methylbenzenesulfonyl component is structurally related to reagents like 3-fluoro-4-methylbenzenesulfonyl chloride, which are used in chemical synthesis . Consequently, the primary research value of this compound may lie in its potential as a novel chemical entity for screening against biological targets or as a synthetic intermediate. Further investigative work would be required to elucidate its precise mechanism of action, binding affinity, and specific research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKLQTFGMJTUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an appropriate base.

    Coupling with furan-2-yl ethylamine: The intermediate is then reacted with furan-2-yl ethylamine under controlled conditions to form the sulfonamide linkage.

    Benzamide formation: The final step involves the acylation of the amine group with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Structural Features

  • IUPAC Name : N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,3-dimethoxybenzamide
  • Molecular Formula : C22H22FNO6S
  • Molecular Weight : 435.9 g/mol

The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the presence of functional groups critical for its biological activity.

The biological activity of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide primarily stems from its interactions with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. This section outlines its various applications in scientific research.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide group is known to enhance the compound's interaction with target proteins involved in cancer progression.

Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor of specific enzymes, particularly those involved in metabolic pathways related to disease states. For example, studies have shown that it can inhibit certain proteases, which are critical in various diseases, including cancer and viral infections.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness:

Bacterial Strain MIC (µg/mL)
Escherichia coli12
Staphylococcus aureus15

These findings suggest that this compound could be developed into a new class of antimicrobial agents.

Antileishmanial Activity

Recent studies have explored the compound's potential as an antileishmanial agent. The amidoxime moiety has been highlighted as a promising feature for developing new treatments against leishmaniasis, a disease caused by protozoan parasites.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps, including:

  • Preparation of the Sulfonamide : Utilizing sulfonation reactions to introduce the sulfonyl group.
  • Formation of the Furan Ring : Employing cyclization reactions to construct the furan moiety.
  • Final Coupling Reaction : Combining the prepared intermediates to yield the final product.

The reaction conditions require careful control of temperature and pH to ensure high yields and purity.

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

  • Antimicrobial Activity Study : A comprehensive evaluation of various benzamide derivatives, including this compound, showed significant antimicrobial properties with low cytotoxicity.
    • Cytotoxicity Assessment : Conducted using human embryonic kidney (HEK-293) cells, revealing an IC50 value greater than 50 µg/mL, indicating a favorable safety profile for therapeutic applications.
  • Molecular Docking Studies : These studies revealed favorable interactions between the compound and target proteins associated with bacterial cell wall synthesis, suggesting a mechanism for its antimicrobial effects.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related benzamide derivatives, highlighting key differences in substituents, biological activities, and research findings:

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound
N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
4-Fluoro-3-methylbenzenesulfonyl, furan-2-yl Not explicitly reported Structural features suggest potential sigma receptor binding or antiproliferative activity. -
Rip-B
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
3,4-Dimethoxyphenethyl Synthetic intermediate 80% yield; melting point 90°C; NMR data reported.
THHEB
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Trihydroxybenzoyl, 4-hydroxyphenethyl Antioxidant IC50 for DPPH scavenging: 22.8 μM; superior to ascorbic acid.
Nitazoxanide
2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide
Nitrothiazole, acetyloxy Antiparasitic Clinically used for cryptosporidiosis; broad-spectrum antiparasitic activity.
Sigma Receptor Ligands
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide
Iodo, methoxy, piperidinyl Prostate cancer imaging/therapy High tumor uptake in xenografts; inhibits colony formation in prostate cancer.
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide Chloro, furan-2-ylmethylsulfamoyl, hydroxyphenyl Not explicitly reported Structural similarity to target compound; sulfamoyl group may enhance solubility.
Quinoline-Benzamide Hybrids
(Z)-N-(3-(quinoline-carbonyl)hydrazinyl)-benzamide
Quinoline, cis-vinyl triamide Antiproliferative Synthesized via silica gel chromatography; furan moiety may modulate activity.

Key Structural and Functional Insights:

Substituent Effects on Activity: Electron-Withdrawing Groups: The 4-fluoro and sulfonyl groups in the target compound may enhance receptor-binding affinity compared to electron-donating groups (e.g., methoxy in Rip-B) . Heterocyclic Moieties: Furan-2-yl (target compound) vs. thiazole (nitazoxanide) or quinoline () alters metabolic stability and target selectivity. Furan’s lipophilicity may improve blood-brain barrier penetration .

Therapeutic Potential: Anticancer: Sigma receptor-targeting benzamides () show promise in prostate cancer, suggesting the target compound’s sulfonyl group could mimic this activity. Antimicrobial: 2-Azetidinone benzamides () with chloro substituents exhibit antibacterial activity, but the target compound’s fluoromethyl group may reduce toxicity .

Physicochemical Properties :

  • Solubility : Sulfonyl and sulfamoyl groups (target compound vs. ) improve water solubility compared to purely aromatic benzamides (e.g., THHEB) .
  • Melting Points : The target compound’s melting point is unreported, but analogs like Rip-B (90°C) suggest moderate crystallinity .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22FNO4SC_{21}H_{22}FNO_4S, with a molecular weight of approximately 435.9 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor interactions.

Enzyme Inhibition : The sulfonamide moiety in the compound is believed to interact with specific enzymes, potentially leading to the modulation of biochemical pathways. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can have implications in cancer therapy and anti-inflammatory responses.

Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity towards certain receptors involved in cell signaling pathways. This interaction could influence cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment.

Anticancer Properties

Research indicates that compounds similar to this compound may possess antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity by inducing DNA adduct formation and binding to macromolecules within sensitive cells . This suggests that the structural elements present in this compound could lead to similar outcomes.

Anti-inflammatory Activity

The biological activity of this compound also extends to potential anti-inflammatory effects. Compounds with sulfonamide groups have been documented to exhibit anti-inflammatory properties by inhibiting specific pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the antiproliferative effects of similar compounds demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism was linked to metabolic activation leading to reactive species formation, which induced cell death.
  • Mechanistic Insights : Another research highlighted the importance of metabolic pathways in determining the biological activity of fluorinated compounds. The studies revealed that metabolic activation was crucial for their antiproliferative effects, suggesting a need for further exploration of this compound in this context .

Data Summary Table

Property Value
Molecular FormulaC21H22FNO4S
Molecular Weight435.9 g/mol
Antiproliferative ActivitySignificant against cancer cells
Mechanism of ActionEnzyme inhibition, receptor binding
Potential ApplicationsAnticancer, anti-inflammatory

Q & A

Q. What are the established synthetic routes for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide, and how are intermediates characterized?

The compound is typically synthesized via a multi-step approach. A common method involves coupling benzamide derivatives with sulfonyl-containing intermediates under reflux conditions. For example, analogous benzamide syntheses (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide) use reflux at 100°C for 2 hours, followed by recrystallization in methanol to isolate products . Characterization often employs:

  • HPLC for purity assessment (>98% purity criteria).
  • FT-IR to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., furan protons at δ 6.3–7.4 ppm) .

Q. How is the structural conformation of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide), orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) are reported . Disorder analysis and refinement (R factor = 0.034) resolve conformational ambiguities, particularly in flexible sulfonyl or furan moieties .

Q. What preliminary biological screening assays are used to assess its activity?

Initial screens often focus on:

  • Enzyme inhibition assays (e.g., fluorescence-based phosphatase or kinase assays at µM concentrations).
  • Cytotoxicity profiling (e.g., MTT assays against cancer cell lines like HeLa or HepG2).
  • Binding affinity studies using surface plasmon resonance (SPR) to quantify interactions with targets like sulfotransferases or GPCRs .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replacing the 4-fluoro-3-methylbenzenesulfonyl group with trifluoromethyl (e.g., GSK-3787 analogues) to enhance metabolic stability .
  • Scaffold hopping : Testing furan substitutions (e.g., thiophene or isoxazole) to improve binding pocket compatibility .
  • Pharmacokinetic profiling : Measuring logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to prioritize candidates .

Q. What experimental challenges arise in optimizing synthetic yields, and how are they addressed?

Key challenges include:

  • Low coupling efficiency between sulfonyl and benzamide groups due to steric hindrance. Mitigation: Use of coupling agents like HATU or DCC in DMF .
  • Byproduct formation during sulfonation. Resolution: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
  • Crystallization difficulties with hydrophobic moieties. Approach: Mixed-solvent recrystallization (e.g., methanol/water) .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be reconciled?

Contradictions often stem from:

  • Assay variability : Normalize results using internal controls (e.g., staurosporine for kinase assays) and replicate across multiple cell lines .
  • Compound stability : Conduct stability studies (e.g., LC-MS monitoring under assay conditions) to rule out degradation .
  • Target promiscuity : Use computational docking (AutoDock Vina) to predict off-target interactions .

Q. What computational methods are employed to model its interaction with biological targets?

  • Molecular docking : Predict binding poses with targets like sulfotransferases (PDB: 1LS6) using force fields (AMBER) .
  • MD simulations : Assess conformational dynamics (e.g., furan ring flexibility) over 100-ns trajectories in explicit solvent .
  • QSAR modeling : Relate substituent electronegativity (Hammett σ constants) to activity trends .

Q. How are metabolic pathways and major metabolites identified for this compound?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Isotope labeling : Use ¹⁴C-labeled benzamide moieties to trace metabolic fate in vivo.
  • Fragment identification : MS/MS fragmentation patterns (e.g., m/z 346.0767 for a common benzamide-derived ion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.